molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B596573
CAS No.: 1256790-95-0
M. Wt: 152.128
InChI Key: QWOHKJUXBQYHHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.

Biochemical Analysis

Biochemical Properties

The compound 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is known to interact with the M4 muscarinic acetylcholine receptor . This interaction suggests that the compound may play a role in biochemical reactions involving this receptor.

Cellular Effects

Given its interaction with the M4 muscarinic acetylcholine receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves allosteric modulation of the M4 muscarinic acetylcholine receptor . This suggests that the compound may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Given its interaction with the M4 muscarinic acetylcholine receptor , it may be involved in pathways related to this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization has been reported for the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .

Properties

IUPAC Name

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOHKJUXBQYHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744802
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-95-0
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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